molecular formula C18H19NO8 B13840492 5-Hydroxymethyl-pirfenidone-O-glucuronide

5-Hydroxymethyl-pirfenidone-O-glucuronide

Cat. No.: B13840492
M. Wt: 377.3 g/mol
InChI Key: QEFCXLNTGWNMEF-PDHYLSHYSA-N
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Description

5-Hydroxymethyl-pirfenidone-O-glucuronide is a metabolite of pirfenidone, a drug primarily used for the treatment of idiopathic pulmonary fibrosis. This compound is formed through the glucuronidation of 5-hydroxymethyl-pirfenidone, which is itself a metabolite of pirfenidone. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxymethyl-pirfenidone-O-glucuronide typically involves the following steps:

    Hydroxylation of Pirfenidone: Pirfenidone undergoes hydroxylation to form 5-hydroxymethyl-pirfenidone. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP1A2.

    Glucuronidation: The 5-hydroxymethyl-pirfenidone is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction attaches a glucuronic acid moiety to the hydroxyl group of 5-hydroxymethyl-pirfenidone, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale hydroxylation: Utilizing bioreactors with optimized conditions for the activity of cytochrome P450 enzymes.

    Glucuronidation in bioreactors: Employing UDP-glucuronosyltransferase enzymes in bioreactors to achieve efficient glucuronidation.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-pirfenidone-O-glucuronide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Hydrolysis: The glucuronide moiety can be hydrolyzed to release 5-hydroxymethyl-pirfenidone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide moiety.

Major Products

    Oxidation: The major product is 5-carboxy-pirfenidone.

    Hydrolysis: The major product is 5-hydroxymethyl-pirfenidone.

Scientific Research Applications

5-Hydroxymethyl-pirfenidone-O-glucuronide has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolism and excretion of pirfenidone in the body.

    Biomarker Research: Serves as a biomarker for monitoring the pharmacokinetics of pirfenidone.

    Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of pirfenidone.

    Toxicology Studies: Used to assess the safety and toxicity of pirfenidone and its metabolites.

Mechanism of Action

The mechanism of action of 5-hydroxymethyl-pirfenidone-O-glucuronide is primarily related to its role as a metabolite of pirfenidone. Pirfenidone exerts its effects through several pathways:

    Anti-fibrotic Activity: Inhibits the production of fibrotic cytokines such as transforming growth factor-beta.

    Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines.

    Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    5-Carboxy-pirfenidone: Another metabolite of pirfenidone formed through the oxidation of 5-hydroxymethyl-pirfenidone.

    Pirfenidone: The parent compound used for the treatment of idiopathic pulmonary fibrosis.

Uniqueness

5-Hydroxymethyl-pirfenidone-O-glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of pirfenidone.

Properties

Molecular Formula

C18H19NO8

Molecular Weight

377.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(6-oxo-1-phenylpyridin-3-yl)methoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H19NO8/c20-12-7-6-10(8-19(12)11-4-2-1-3-5-11)9-26-18-15(23)13(21)14(22)16(27-18)17(24)25/h1-8,13-16,18,21-23H,9H2,(H,24,25)/t13-,14-,15+,16-,18?/m0/s1

InChI Key

QEFCXLNTGWNMEF-PDHYLSHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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